molecular formula C15H14ClN5 B2718917 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380174-30-9

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2718917
CAS No.: 2380174-30-9
M. Wt: 299.76
InChI Key: VBKDQMNRNBXIAI-UHFFFAOYSA-N
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Description

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to an azetidine ring substituted with a chloropyrimidine group.

Preparation Methods

The synthesis of 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The azetidine ring is then introduced through cyclization reactions, followed by the attachment of the chloropyrimidine group. Common reagents used in these reactions include various chlorinating agents, bases, and solvents. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrimidine group. .

Scientific Research Applications

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction processes .

Comparison with Similar Compounds

Similar compounds to 1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole include:

Properties

IUPAC Name

1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c1-10-19-13-4-2-3-5-14(13)21(10)12-8-20(9-12)15-17-6-11(16)7-18-15/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKDQMNRNBXIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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